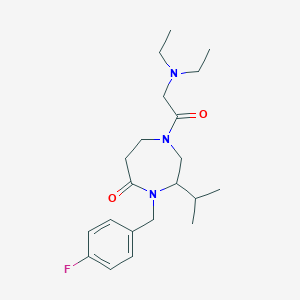
1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, also known as DFMD, is a novel compound that has gained attention in scientific research due to its potential use in various fields. DFMD is a diazepanone derivative that has unique properties, making it an interesting molecule for further study.
Mécanisme D'action
1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one acts as a positive allosteric modulator of GABA receptors, enhancing the inhibitory effects of GABA on neuronal activity. GABA is the main inhibitory neurotransmitter in the central nervous system, and its modulation is a target for many drugs used in the treatment of neurological disorders. 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one binds to a specific site on the GABA receptor, increasing the affinity of GABA for the receptor and increasing the duration of the inhibitory effect.
Biochemical and Physiological Effects
1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been shown to increase the duration of the inhibitory effect of GABA on neuronal activity, indicating its potential use in the treatment of various neurological disorders. 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one does not have any significant side effects in animal studies, making it a promising compound for further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is a stable compound that can be easily synthesized in the lab. It has shown promising results in animal studies, indicating its potential use in the treatment of neurological disorders. However, further studies are needed to determine its efficacy and safety in humans. 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is also a relatively new compound, and its long-term effects are not yet known.
Orientations Futures
There are many potential future directions for the study of 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one. Further investigation into its potential use as an anticonvulsant, anxiolytic, and sedative agent is needed. 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one may also have potential use in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. The development of new analogs of 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one may also lead to the discovery of more potent and selective compounds. Additionally, the study of the mechanism of action of 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one may lead to the development of new drugs that target GABA receptors.
Méthodes De Synthèse
The synthesis of 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one involves the reaction of 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-chloro-1,4-diazepan-5-one with isopropylamine. The reaction proceeds under mild conditions and yields 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one as a white solid in good yield. The purity of the compound can be increased by recrystallization from solvents such as ethanol or methanol.
Applications De Recherche Scientifique
1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been studied for its potential use as an anticonvulsant, anxiolytic, and sedative agent. It has also been investigated for its ability to modulate GABA receptors, which are involved in the regulation of neuronal excitability. 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has shown promising results in animal studies, indicating its potential use in the treatment of various neurological disorders.
Propriétés
IUPAC Name |
1-[2-(diethylamino)acetyl]-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32FN3O2/c1-5-23(6-2)15-21(27)24-12-11-20(26)25(19(14-24)16(3)4)13-17-7-9-18(22)10-8-17/h7-10,16,19H,5-6,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYYNXAVHSAGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1CCC(=O)N(C(C1)C(C)C)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

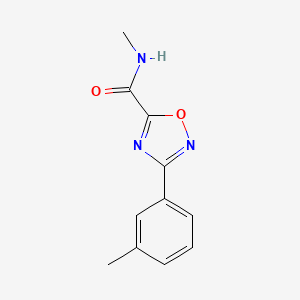

![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2,3'-bipyridine](/img/structure/B5397924.png)
![2-(2-chloro-4-{[methyl(5-quinolinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5397932.png)
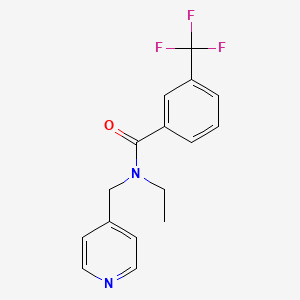
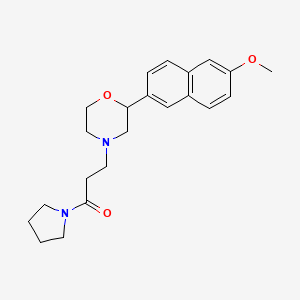
![ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5397946.png)
![2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B5397964.png)
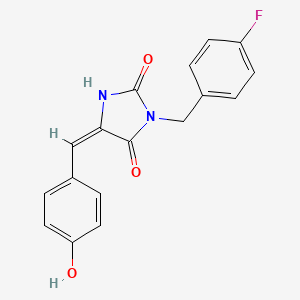
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5397976.png)
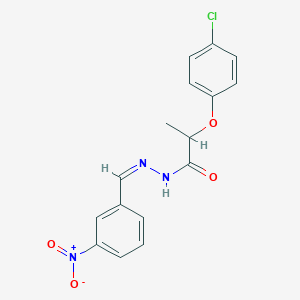
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5397996.png)

![7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5398012.png)